

# Technical Guide to ALLO-501A and the ALPHA/ALPHA2 Studies

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## Compound of Interest

Compound Name: ALLO-2

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This technical guide provides a comprehensive overview of the allogeneic CAR T-cell therapy ALLO-501A, including its mechanism of action, clinical trial protocols, and available clinical data from the Phase 1 ALPHA and ALPHA2 studies.

## Introduction to ALLO-501A

ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy candidate for the treatment of relapsed/refractory large B-cell lymphoma (LBCL).<sup>[1][2][3][4][5]</sup> As an "off-the-shelf" therapy, it is designed to overcome the logistical challenges associated with autologous CAR T-cell therapies, which require manufacturing patient-specific T-cells. ALLO-501A is a next-generation version of ALLO-501, modified to remove rituximab recognition domains, potentially allowing its use in a wider range of patients.

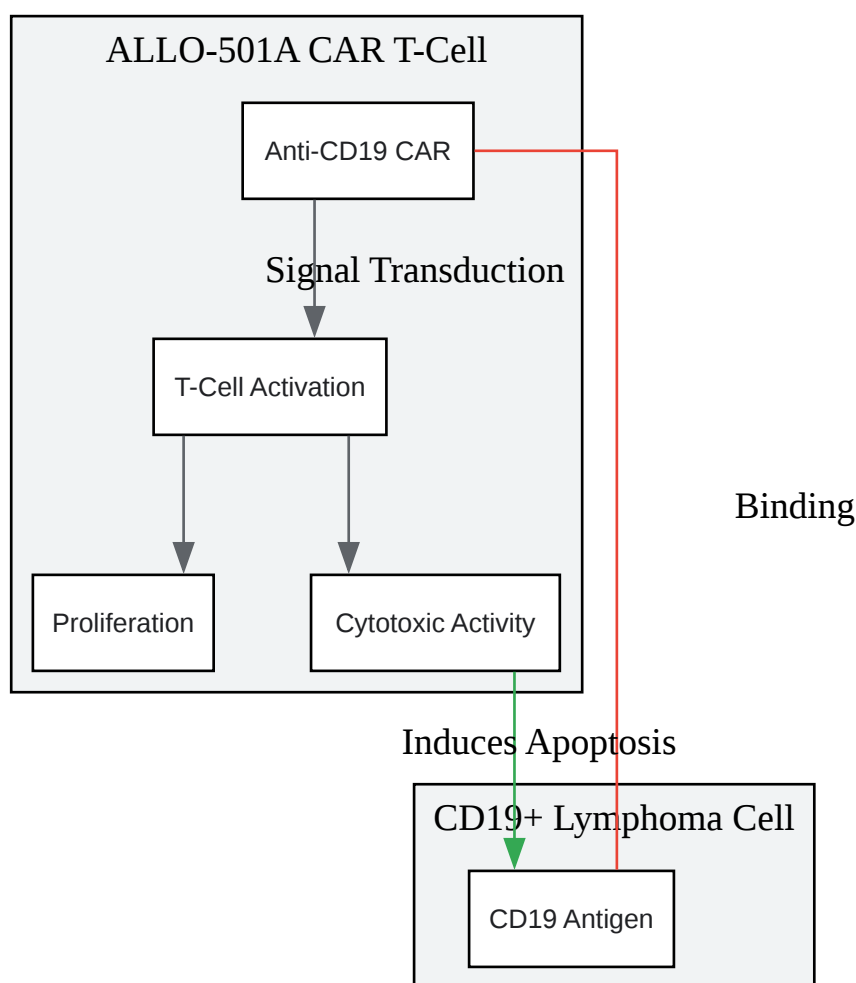
## Mechanism of Action

ALLO-501A's mechanism of action is centered on genetically engineered T-cells that can recognize and eliminate cancer cells. The key features of ALLO-501A include:

- **Anti-CD19 CAR:** The T-cells are engineered to express a CAR that targets the CD19 protein, which is commonly found on the surface of B-cell lymphomas.
- **TALEN® Gene Editing:** To prevent graft-versus-host disease (GvHD) and rejection by the patient's immune system, ALLO-501A is manufactured using TALEN® gene editing technology to disrupt two key genes:

- T-cell receptor alpha constant (TRAC): Disruption of the TRAC gene minimizes the risk of the allogeneic T-cells attacking the patient's healthy tissues (GvHD).[6][7]
- CD52: The CD52 gene is knocked out to render the CAR T-cells resistant to the anti-CD52 monoclonal antibody ALLO-647.[6][7] This allows for a more selective and potent lymphodepletion of the patient's own immune cells, creating a more favorable environment for the expansion and persistence of the allogeneic CAR T-cells.[8]

The proposed signaling pathway for ALLO-501A's therapeutic effect is initiated by the binding of the CAR to the CD19 antigen on a lymphoma cell. This binding triggers a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and cytotoxic activity against the cancer cell.



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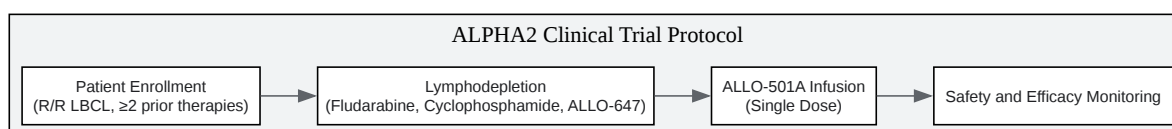
Diagram 1: ALLO-501A Mechanism of Action.

## Clinical Development: The ALPHA and ALPHA2 Trials

ALLO-501A is being evaluated in the multicenter, single-arm, open-label Phase 1/2 ALPHA2 study (NCT04416984).<sup>[1][2][3][4][9]</sup> This study builds upon the findings of the Phase 1 ALPHA trial (NCT03939026), which evaluated the predecessor compound, ALLO-501.<sup>[1][10]</sup>

The ALPHA2 trial is designed to assess the safety, efficacy, and cell kinetics of ALLO-501A in adult patients with relapsed/refractory LBCL.<sup>[4][5]</sup>

- **Patient Population:** The trial enrolls adult patients with relapsed/refractory LBCL who have received at least two prior lines of therapy.<sup>[3]</sup>
- **Lymphodepletion Regimen:** Prior to receiving ALLO-501A, patients undergo a lymphodepletion regimen to reduce their own lymphocytes and create a window for the allogeneic CAR T-cells to expand. The regimen consists of:
  - Fludarabine (30 mg/m<sup>2</sup>/day for 3 days)<sup>[6]</sup>
  - Cyclophosphamide (300 or 500 mg/m<sup>2</sup>/day for 3 days)<sup>[6]</sup>
  - ALLO-647 (an anti-CD52 monoclonal antibody)<sup>[5][6]</sup>
- **Dosing:** Patients receive a single infusion of ALLO-501A at doses ranging from 40 to 120 x 10<sup>6</sup> CAR+ T-cells.<sup>[2]</sup> The Phase 2 portion of the trial is expected to use a single dose of 120 million CAR+ cells.
- **Consolidation Dosing:** Some patients in the Phase 1 study were eligible to receive a second "consolidation" dose of ALLO-501A if they had at least stable disease at day 28.<sup>[3][6]</sup>



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## Diagram 2: ALPHA2 Trial Workflow.

Data from the Phase 1 portions of the ALPHA and ALPHA2 trials have demonstrated promising clinical activity for ALLO-501 and ALLO-501A in patients with relapsed/refractory LBCL.

Table 1: Efficacy of ALLO-501A in the ALPHA2 Trial (ASCO 2021 Data)[2][7]

Patient Cohort	Number of Patients (n)	Objective Response Rate (ORR)	Complete Response (CR) Rate
All Patients	9	56% (95% CI, 21%-86%)	44% (95% CI, 14%-79%)
Dose Level 2 (120 x 10 <sup>6</sup> CAR T-cells)	4	50% (95% CI, 7%-93%)	50%
Consolidation Treatment	5	60% (95% CI, 15%-95%)	40% (95% CI, 5%-85%)

Table 2: Durability of Response with ALLO-501/501A (FCA90 Regimen)[8]

Metric	Result
Median Duration of Response (DOR)	23.1 months
Patients maintaining CR at 6 months	50%
Longest ongoing CR	36 months

The safety profile of ALLO-501A in the ALPHA2 trial has been reported as manageable.[9] Key safety findings include:

- No instances of graft-versus-host disease (GvHD).[8][9]
- No dose-limiting toxicities.[8]

- Low rates of severe cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).[8][9]

## Conclusion

The allogeneic CAR T-cell therapy ALLO-501A has demonstrated a manageable safety profile and encouraging efficacy in early-phase clinical trials for patients with relapsed/refractory large B-cell lymphoma. The ongoing pivotal Phase 2 portion of the ALPHA2 trial will provide further insights into the potential of this "off-the-shelf" CAR T-cell therapy to address the unmet needs of this patient population. The innovative use of gene editing to mitigate the risks of allogeneic cell therapy represents a significant advancement in the field of cellular immunotherapy.

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